molecular formula C9H9ClFNS B6189753 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride CAS No. 2648956-68-5

1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B6189753
CAS No.: 2648956-68-5
M. Wt: 217.7
InChI Key:
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Description

1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom on the benzothiophene ring, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the introduction of a fluorine atom onto the benzothiophene ring followed by the formation of the methanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, impacting its reactivity.

    Substitution: The fluorine atom on the benzothiophene ring can be substituted with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various medical conditions.

    Industry: The compound’s stability and reactivity make it valuable in industrial processes, including the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiophene ring can influence the compound’s binding affinity and reactivity, affecting its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(5-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(7-chloro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(7-bromo-1-benzothiophen-3-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom at the 7-position on the benzothiophene ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reaction of 7-fluoro-1-benzothiophene with formaldehyde followed by reduction with sodium borohydride to yield 1-(7-fluoro-1-benzothiophen-3-yl)methanol. The methanol is then reacted with ammonium chloride and sodium cyanoborohydride to yield 1-(7-fluoro-1-benzothiophen-3-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid." "Starting Materials": - 7-fluoro-1-benzothiophene - Formaldehyde - Sodium borohydride - Ammonium chloride - Sodium cyanoborohydride - Hydrochloric acid "Reaction": 1. 7-fluoro-1-benzothiophene is reacted with formaldehyde in the presence of a catalyst to yield 1-(7-fluoro-1-benzothiophen-3-yl)methanol. 2. The methanol is then reacted with ammonium chloride and sodium cyanoborohydride to yield 1-(7-fluoro-1-benzothiophen-3-yl)methanamine. 3. The amine is then reacted with hydrochloric acid to yield 1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride.

CAS No.

2648956-68-5

Molecular Formula

C9H9ClFNS

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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